molecular formula C7H8BrFN2 B12095630 1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine

1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine

Cat. No.: B12095630
M. Wt: 219.05 g/mol
InChI Key: VSNNQOZQHGWCKR-UHFFFAOYSA-N
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Description

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is a chiral compound that contains a bromine and fluorine-substituted pyridine ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluoropyridine.

    Bromination: The pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The fluorine atom is introduced using a fluorinating agent like Selectfluor.

    Chiral Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction using a chiral amine source.

Industrial Production Methods

Industrial production methods for (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine may involve large-scale bromination and fluorination processes, followed by chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanamine group can be oxidized or reduced under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives of the ethanamine group.

    Reduction: Reduced forms of the ethanamine group.

Scientific Research Applications

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropicolinic acid: Similar in structure but lacks the ethanamine group.

    5-Bromo-3-chloropicolinic acid: Contains a chlorine atom instead of fluorine.

    5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of fluorine.

Uniqueness

(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the chiral ethanamine group. This combination of functional groups and chirality provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNQOZQHGWCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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